N,N-Dimethyl-1-(thiazol-2-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2S/c1-6(9(2)3)7-8-4-5-10-7/h4-6H,1-3H3 |
InChI Key |
NYKZWMFDSPFAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 1 Thiazol 2 Yl Ethanamine and Analogous Structures
Direct Amination and Alkylation Strategies
Direct amination and alkylation strategies involve the modification of a thiazole (B1198619) precursor that already contains either the ethylamine (B1201723) side chain, which is then dimethylated, or a group that can be converted into the N,N-dimethylethanamine moiety.
Alkylation Reactions Involving Thiazole Precursors and N,N-Dimethylethanamine Moieties
A common approach involves the deprotonation of the C2 position of the thiazole ring using a strong base, such as an organolithium reagent, to form a nucleophilic species. This nucleophile can then react with an electrophile containing the N,N-dimethylethylamine group. pharmaguideline.com For instance, 2-lithiothiazole can be reacted with a halo-substituted N,N-dimethylethanamine to form the target compound.
Another strategy is the alkylation of a primary or secondary amine with a suitable thiazole-containing electrophile. For example, a compound with a primary or secondary amine can be alkylated at the nitrogen atom by reacting it with a thiazole derivative containing a leaving group on the ethyl side chain. google.com
Condensation Reactions for N,N-Dimethylated Ethanamine Formation
Reductive amination is a powerful method for forming the N,N-dimethylamino group. organic-chemistry.org This process typically involves the reaction of a ketone, such as 2-acetylthiazole (B1664039), with dimethylamine (B145610) in the presence of a reducing agent. koreascience.krnih.gov The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the tertiary amine. Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. koreascience.kr The use of borohydride exchange resin (BER) has been shown to be an effective and simple method for this transformation, providing good yields of the corresponding N,N-dimethylalkylamines. koreascience.kr
| Reactants | Reagents | Product | Yield (%) |
| 2-Acetylthiazole, Dimethylamine | Borohydride Exchange Resin (BER), Et3NHCl | N,N-Dimethyl-1-(thiazol-2-yl)ethanamine | High |
| Aldehydes/Ketones, Dimethylamine | α-picoline-borane, AcOH | N,N-Dimethylalkylamines | Good |
| Aldehydes/Ketones, Secondary Amines | Dibutyltin dichloride, Phenylsilane | Tertiary Amines | Good |
| This table summarizes various reductive amination methods for the synthesis of tertiary amines. |
Electrophilic Amination Approaches
Electrophilic amination offers a direct route to form a C-N bond on the thiazole ring. nih.govnih.gov This can involve the reaction of a thiazole carbanion with an electrophilic aminating agent. nih.gov While less common for the synthesis of this specific compound, direct C-H amination of heterocycles is an area of active research. acs.org Palladium-catalyzed Buchwald-Hartwig amination is a well-established method for C-N bond formation between aryl or heteroaryl halides and amines, and could be adapted for the synthesis of N,N-dimethylamino-substituted thiazoles. researchgate.net
Thiazole Ring Constructive Syntheses
These methods build the thiazole ring from acyclic precursors, incorporating the necessary substituents during the process.
Hantzsch Reaction and its Adaptations for Thiazole Formation
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings. youtube.comsynarchive.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. google.comsynarchive.com To synthesize this compound, one could envision a variation of the Hantzsch synthesis where the thioamide already contains the N,N-dimethylethanamine moiety. However, the presence of a primary or secondary amine in the thioamide can lead to side reactions, often necessitating the use of protecting groups. google.com
The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The conditions for the Hantzsch synthesis can be varied, including performing the reaction under acidic conditions, which can influence the regioselectivity of the product. rsc.org
| Reactants | Conditions | Product |
| α-Haloketone, Thioamide | Neutral or Acidic | Substituted Thiazole |
| α-Halogeno ketones, N-monosubstituted thioureas | Acidic (e.g., 10M-HCl-EtOH) | 2-Imino-2,3-dihydrothiazoles and 2-(N-substituted amino)thiazoles |
| This table illustrates the versatility of the Hantzsch thiazole synthesis under different conditions. |
Condensation of α-Halocarbonyl Compounds with Thioamides or Thioureas
This method is a direct application of the Hantzsch synthesis principle. youtube.comnih.gov The reaction of an appropriate α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative can lead to the formation of a wide range of substituted thiazoles. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, a thioamide bearing the N,N-dimethylethanamine side chain would be reacted with an α-halocarbonyl. The choice of reactants allows for the introduction of various substituents onto the thiazole ring. mdpi.comnih.govderpharmachemica.com One-pot, multi-component reactions based on this condensation have been developed to increase efficiency and yield. nih.govnih.gov
Cook-Heilbron Thiazole Synthesis for 5-Aminothiazole Derivatives
The Cook-Heilbron thiazole synthesis is a notable method for producing 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates. wikipedia.org A key advantage of this method is that it proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org The diversity of the resulting 5-aminothiazoles at the 2nd and 4th positions can be controlled by the choice of starting materials. wikipedia.org
First discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this synthesis provided one of the earliest efficient pathways to 5-aminothiazoles, which were previously a relatively obscure class of compounds. wikipedia.org For instance, the reaction of dithiophenylacetic acid with aminoacetonitrile (B1212223) yields 5-amino-2-benzylthiazole. wikipedia.org When carbon disulfide is used, the reaction leads to the formation of 5-amino-2-mercaptothiazole compounds. nih.gov
The mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of carbon disulfide. wikipedia.org This synthesis has been applied in the development of novel cancer therapeutics, for example, in the preparation of 2-methyl-5-aminothiazoles as part of an approach to synthesize pyridyl and thiazoyl bisamide CSF-1R inhibitors. wikipedia.org
Cyclo-condensation Reactions for Substituted Thiazole Rings
Cyclo-condensation reactions are fundamental in synthetic organic chemistry for creating ring structures, including substituted thiazole rings. wisdomlib.org These reactions typically involve the formation of a cyclic compound from two or more molecules, often with the elimination of a small molecule like water. youtube.com
A widely used method for thiazole synthesis is the Hantzsch synthesis, which involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thioamides, thiourea, or thiosemicarbazides. nih.gov This method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5 positions. nih.gov For instance, novel steroidal thiazole derivatives have been synthesized via a one-pot condensation of 2-bromoacetophenone, thiosemicarbazide, and steroidal carbonyl compounds under microwave irradiation. nih.gov
Another example is the synthesis of 2-amino thiazole derivatives through the cyclo-condensation of 2-bromo-1-(3-trifluromethyl) phenylethanone with a substituted thiourea. derpharmachemica.com Cyclo-condensation reactions are also employed in the synthesis of more complex polyazaheterocycles, where 1,3-dielectrophiles react with 1,3-dinucleophiles. nih.gov
Polymer-Supported Synthesis of Aminothiazole Scaffolds
Polymer-supported synthesis has emerged as a valuable technique for preparing aminothiazole derivatives, addressing some of the limitations of traditional solution-phase synthesis, such as difficult isolation procedures and poor yields. rsc.org This solid-phase approach offers several advantages, including easier execution, increased product yields, greater selectivity, and simplified work-up procedures, along with the potential for catalyst recovery. rsc.org The application of polymer-supported synthesis has been highlighted in the creation of various substituted aminothiazoles. rsc.org
Advanced and Sustainable Synthetic Routes
Chemoenzymatic Organic Reactions for Heterocycle Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like heterocycles under mild conditions. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method has been shown to produce a series of thiazole derivatives in high yields (up to 94%). nih.gov
The reaction is typically carried out in ethanol (B145695) at around 45°C, with PPT demonstrating significant catalytic activity and a broad tolerance for different substrate amines. nih.gov This approach not only provides an efficient route to thiazoles but also expands the application of enzymes in organic synthesis, offering a more sustainable alternative to traditional methods that may require harsh conditions. nih.govresearchgate.net
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. thieme-connect.comresearchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery and for the total synthesis of natural products containing a thiazole ring. thieme-connect.com
A notable example is a four-component reaction involving oxo components, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com This method provides a direct, single-step route to these structures, which are common motifs in many biologically active natural products. thieme-connect.com Other MCRs for thiazole synthesis include the reaction of arylglyoxals, 1,3-dicarbonyl compounds, and acetylthiourea in ethanol. researchgate.net These reactions are often characterized by their high atom economy, ease of setup, and the ability to generate diverse structures. ijcce.ac.ir
Post-Synthetic Functionalization and Derivatization
Once the core thiazole scaffold is synthesized, its properties can be further modified through post-synthetic functionalization and derivatization. These reactions allow for the introduction of various functional groups, leading to a wide range of analogs with potentially enhanced biological activities.
Common functionalization strategies include:
N-alkylation: The reaction of thiazoles with alkyl halides to form thiazolium cations. pharmaguideline.com
Electrophilic Substitution: Electrophiles preferentially attack the C5 position of the thiazole ring. The presence of electron-donating groups at the C2 position can facilitate this reaction. pharmaguideline.com
Nucleophilic Substitution: The electron-deficient C2-position is susceptible to attack by strong nucleophiles. Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com
Condensation Reactions: 2-methylthiazole (B1294427) and 2-aminothiazole (B372263) can undergo condensation with aromatic aldehydes to form new heterocycles. pharmaguideline.com
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized via a Suzuki reaction of the corresponding bromo-thiazole derivative with 4-fluorophenylboronic acid. nih.gov Diazonium salts can also be coupled with 2-aminothiazole derivatives to produce azo dyes. nih.gov
Acylation: Amide derivatives can be formed by reacting aminothiazoles with acid chlorides or acyl chlorides. nih.gov
These derivatization techniques are crucial for exploring the structure-activity relationships of thiazole-based compounds in various applications, including the development of new therapeutic agents. mdpi.com
Modification of the Amine Functionality (e.g., Acylation, Further Alkylation)
The amine group of 1-(thiazol-2-yl)ethanamine (B1319738) and its analogs serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical and biological properties of the molecule. Standard organic transformations such as acylation and alkylation are commonly employed for this purpose.
Acylation: The primary or secondary amine can be readily acylated using various acylating agents to form the corresponding amides. Acyl chlorides are frequently used in these reactions, often in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of an amine with an acyl chloride, such as benzoyl chloride, proceeds via a nucleophilic addition-elimination mechanism to yield the N-acylated product. vaia.com This process is applicable to a wide range of acyl chlorides, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.
A variety of reaction conditions can be employed for the acylation of amines. For example, the reaction of 2-aminobenzothiazole (B30445) with various aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst and an oxidant provides the corresponding N-acyl derivatives in good yields. rsc.org
Further Alkylation: The primary amine of 1-(thiazol-2-yl)ethanamine can be exhaustively methylated to the tertiary amine, this compound, through methods like the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, providing a clean and efficient route to N,N-dimethylated amines. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it typically avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org
Alternatively, direct N-alkylation with alkyl halides can be employed. However, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom. Careful control of reaction conditions and stoichiometry is often necessary to achieve the desired product selectively.
The following table provides examples of conditions for the modification of the amine functionality:
| Reaction Type | Amine Substrate | Reagent(s) | Product | Yield (%) |
| N,N-Dimethylation | Primary Amine | Formaldehyde, Formic Acid | N,N-Dimethylated Amine | High |
| N-Acylation | Dimethylamine | Benzoyl Chloride | N,N-Dimethylbenzamide | Not specified |
| N-Acylation | 2-Aminobenzothiazole | 4-Bromobenzaldehyde, NHC catalyst, Oxidant | N-(Benzo[d]thiazol-2-yl)-4-bromobenzamide | 84 rsc.org |
| N-Acylation | 2-Aminobenzothiazole | Cinnamaldehyde, NHC catalyst, Oxidant | N-(Benzo[d]thiazol-2-yl)cinnamamide | 70 rsc.org |
Introduction of Substituents onto the Thiazole Core (e.g., Suzuki Coupling)
The functionalization of the thiazole core itself is a powerful strategy for generating structural diversity. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for introducing aryl and heteroaryl substituents onto a pre-formed thiazole ring. arkat-usa.orgudel.edu This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with a halide (or triflate) substituted on the thiazole ring. arkat-usa.org
The Suzuki coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. udel.edu This makes it a highly versatile and widely used tool in modern organic synthesis.
For the synthesis of analogs of this compound, a halogen atom, most commonly bromine, can be introduced at a specific position on the thiazole ring. This halo-thiazole derivative can then be subjected to Suzuki coupling with a desired boronic acid to introduce a new carbon-carbon bond.
The following table illustrates typical conditions for Suzuki coupling reactions on thiazole and related heterocyclic systems:
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-complex | KOH | Water | 4-Acetylbiphenyl | 94 arkat-usa.org |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic Acid | Pd(II)-complex | KOH | Water | 4-Acetyl-4'-methoxybiphenyl | High |
| 4-Bromoacetophenone | 4-Chlorophenylboronic Acid | Pd(II)-complex | KOH | Water | 4-Acetyl-4'-chlorobiphenyl | High |
| 2-Bromothiophene | Phenylboronic Acid | Pd(II)-complex | KOH | Water | 2-Phenylthiophene | Not specified nih.gov |
These examples demonstrate the broad applicability of the Suzuki coupling in constructing biaryl and heteroaryl-aryl linkages, providing a powerful tool for the synthesis of a diverse range of substituted thiazole derivatives.
Despite a comprehensive search for experimental data, the specific spectroscopic information (¹H NMR, ¹³C NMR, FTIR, and HRMS) required for the detailed analysis of "this compound" is not available in the public domain through the conducted searches. The search results yielded data for related, but structurally distinct, thiazole derivatives or for fragments of the target molecule. For instance, while some results contained spectral data for complex thiazoles jocpr.comresearchgate.net, and others for simpler related molecules nist.govchemeo.com, none provided the specific data for this compound. Information on a different isomer, 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, was found, but this is not the compound of interest sigmaaldrich.com. Without the primary experimental data for the exact compound specified, it is not possible to generate the scientifically accurate and detailed article as requested.
Advanced Structural Characterization and Spectroscopic Analysis of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine
Mass Spectrometry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample mixture. In the context of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine, LC-MS serves as a critical tool for verifying the compound's purity and confirming its molecular identity.
The process begins with the introduction of the sample into a liquid chromatograph, where it is passed through a column. The differential partitioning of the compound between the mobile and stationary phases leads to its separation from any impurities or byproducts from the synthesis. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Here, the molecules are ionized, typically through methods like Electrospray Ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion [M+H]⁺. The exact mass of this ion provides a highly accurate confirmation of the compound's elemental composition. Further fragmentation of the molecular ion within the mass spectrometer yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint, further solidifying the structural identification.
Hypothetical LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 157.0794 |
| Purity Assessment | >95% (as determined by peak area) |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiazole (B1198619) ring. Thiazole itself exhibits absorption in the UV region. The spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms in the thiazole ring) to a π* antibonding orbital. The N,N-dimethylethanamine substituent, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima of the thiazole chromophore.
Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)
| Electronic Transition | Expected Wavelength Range (λmax, nm) | Associated Chromophore |
|---|---|---|
| π → π | ~230-260 | Thiazole ring |
| n → π | ~280-320 | Thiazole ring (N and S heteroatoms) |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
Elemental Analysis (CHN) for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity. For this compound, with a molecular formula of C₇H₁₂N₂S, the theoretical elemental composition can be precisely calculated.
Theoretical Elemental Analysis Data for this compound
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 53.81 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 7.76 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.94 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 20.54 |
| Total | 156.28 | 100.00 |
Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine with high accuracy.
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used for this purpose. edu.krdresearchgate.net
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The ethylamine (B1201723) side chain attached to the thiazole (B1198619) ring can adopt various conformations. By calculating the relative energies of these conformers, researchers can identify the most stable and populated structures under given conditions. The structure of related compounds can feature disordered conformations within a crystal lattice, indicating that multiple low-energy states are accessible. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Thiazole-Containing Structures Note: This table presents typical values for thiazole derivatives based on computational studies, as specific experimental data for the title compound is not available.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-S (thiazole) | 1.895 Å - 1.991 Å nih.gov |
| C-N (thiazole) | 1.419 Å - 1.435 Å nih.gov | |
| C=N (thiazole) | ~1.30 Å | |
| C-C (thiazole) | 1.520 Å - 1.546 Å nih.gov | |
| Bond Angle | C-S-C (thiazole) | 86.276° - 91.577° nih.gov |
| C-N-C (thiazole) | 111.630° - 112.273° nih.gov |
DFT calculations provide a detailed picture of the electronic structure, revealing how electrons are distributed among the atoms of this compound. Analysis of the charge distribution, often through methods like Mulliken population analysis, helps in identifying the partial atomic charges on each atom.
These calculations confirm that charge transfer can occur within the molecule, which is a key aspect of its reactivity. researchgate.net The nitrogen and sulfur heteroatoms in the thiazole ring, along with the nitrogen of the dimethylamino group, are electronegative centers, leading to a non-uniform distribution of electron density across the molecular framework.
Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactivity of a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
For this compound, the MEP map would typically show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the dimethylamino group. edu.krdresearchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms.
Neutral Potential (Green): These areas have a balanced electrostatic potential.
The MEP map provides valuable insights into where the molecule might interact with other polar molecules or biological targets. researchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely localized on the electron-rich thiazole ring and the dimethylamino group.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the thiazole ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, which helps to characterize the molecule's stability and electronic transition properties. edu.krdresearchgate.net
Table 2: Representative FMO Data for Thiazole Derivatives from DFT Studies
| Molecular Orbital | Property | Typical Energy Value (eV) |
| HOMO | Energy | -6.0 to -7.0 |
| LUMO | Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | LUMO - HOMO | 4.0 to 5.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. mpg.dewikipedia.org This method is particularly useful for calculating the electronic excited states of this compound.
By applying TD-DFT, researchers can predict the molecule's absorption spectrum (e.g., UV-Visible spectrum). The calculations yield key information about electronic transitions, including:
Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher one. These correspond to the absorption peaks in a spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring.
These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and provide a deeper understanding of the molecule's photophysical properties. nih.gov
In Silico Studies of Molecular Interactions and Docking Simulations
In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is widely used to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
The process involves placing the ligand (the small molecule) into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) docking score indicates a more favorable and stable interaction. researchgate.net
Docking simulations can reveal:
Binding Mode: The specific orientation and conformation of the molecule within the protein's active site.
Binding Affinity: A quantitative estimate of the strength of the interaction.
Key Intermolecular Interactions: The specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions. nih.gov
For this compound, docking studies could be performed against various enzymes, such as bacterial DNA gyrase or oxidoreductases, to explore its potential as an inhibitor. researchgate.netresearchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| DNA Gyrase Subunit B | -7.5 | ASP73, ILE78, GLY77 | Hydrogen Bond, Hydrophobic |
| NADPH Oxidase | -6.8 | ILE155, SER157, CYS242 | Hydrogen Bond, Hydrophobic researchgate.net |
| InhA Reductase | -8.1 | TYR158, GLY142 | Hydrogen Bond, Pi-Alkyl |
Computational Investigations into the Chemical Behavior of this compound Remain Largely Unexplored
Despite the growing interest in the computational analysis of thiazole-containing compounds for various applications, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical investigation of this compound. Specifically, detailed mechanistic studies of its chemical reactions using computational approaches appear to be absent from published research.
Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles and computer simulations to explore molecular structures, properties, and reaction dynamics. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating complex reaction mechanisms, predicting transition states, and calculating activation energies, thereby providing insights that are often challenging to obtain through experimental means alone.
While extensive computational work has been conducted on various derivatives of thiazole, including investigations into their electronic properties, reactivity, and potential as therapeutic agents or materials for optoelectronics, this body of research does not extend to this compound. Searches for specific data pertaining to its reaction pathways, transition state geometries, and associated energy barriers have not yielded any relevant findings.
Consequently, the generation of a detailed article focusing on the mechanistic studies of chemical reactions involving this compound through computational approaches is not possible at this time due to the lack of available scientific data. Further theoretical and experimental research is required to characterize the chemical reactivity and mechanistic behavior of this particular compound.
Coordination Chemistry and Catalytic Applications of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine Derivatives
Ligand Design and Synthesis
The design of ligands is a crucial step in the development of metal complexes with specific properties. Thiazole-containing ligands are of particular interest due to their prevalence in catalytically and biologically active compounds. nih.gov
N,N-Dimethyl-1-(thiazol-2-yl)ethanamine serves as an exemplary scaffold for designing multidentate ligands. The thiazole (B1198619) ring itself provides a primary coordination site through its nitrogen atom. The ethylamine (B1201723) substituent at the 2-position, functionalized with a terminal dimethylamino group, introduces a second nitrogen donor. This arrangement is ideal for forming a stable five-membered chelate ring upon coordination to a metal center.
The synthesis of such ligands often involves multi-step organic reactions. A general approach to creating substituted thiazoles can involve the reaction of thioamides with α-haloketones. For more complex structures, methods like the deprotonation of secondary thioamides followed by reaction with thioformamides can yield a variety of 5-N-arylaminothiazoles. nih.gov By analogy, this compound can be synthesized and further modified to create more complex, multidentate ligand architectures. For instance, incorporating other coordinating groups, such as pyridyls, can transform a bidentate ligand into a tridentate one, thereby altering the coordination properties and the resulting complex's geometry and stability. nih.gov
The coordination mode of a ligand describes the way it binds to a central metal ion. For this compound derivatives, the most anticipated coordination is an N,N'-bidentate mode. In this fashion, the ligand coordinates to the metal through both the nitrogen atom of the thiazole ring and the nitrogen atom of the dimethylamino group. nih.gov This chelation forms a thermodynamically favorable five-membered ring.
The confirmation of such coordination modes is typically achieved through various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy : A shift in the stretching frequency of the C=N bond within the thiazole ring upon complexation indicates the involvement of the thiazole nitrogen in coordination. nih.govajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectra of the metal complexes, a downfield shift of the protons adjacent to the coordinating nitrogen atoms is typically observed compared to the free ligand, confirming the ligand-metal interaction. nih.govnih.gov
X-ray Crystallography : This technique provides unambiguous proof of the coordination mode by determining the precise three-dimensional structure of the metal complex, showing the bond lengths and angles between the metal and the ligand's donor atoms.
Studies on analogous thiazole-based systems have demonstrated their versatility, exhibiting not only bidentate but also tridentate and tetradentate coordination, depending on the substituents attached to the thiazole core. nih.govorientjchem.org
Metal Complexation Studies
The ability of this compound derivatives to act as effective ligands facilitates the synthesis of a wide range of transition metal complexes.
The synthesis of transition metal complexes with thiazole-based ligands is often straightforward. A common method involves reacting the ligand with a suitable metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) and refluxing the mixture. nih.govnih.gov The resulting complexes can then be isolated as crystalline solids.
The structural elucidation of these new compounds is paramount. Elemental analysis provides the empirical formula of the complex. Mass spectrometry, particularly Electrospray Ionization (ESI-MS), can confirm the formation of the desired complex and its stoichiometry, such as 1:1 or 1:2 metal-to-ligand ratios. nih.govresearchgate.net For a definitive structural determination, single-crystal X-ray diffraction is the gold standard, revealing the coordination geometry, bond lengths, and intermolecular interactions within the crystal lattice. nih.gov
| Complex | Metal Salt | Ligand | Synthesis Method | Characterization Techniques |
|---|---|---|---|---|
| [Ni(L)Cl₂] | Nickel(II) chloride | 5-N-arylaminothiazole with pyridyl group (Tridentate) | Reflux in ethanol | ESI-MS, X-ray analysis nih.gov |
| [Ni(L₂)Cl₂] | Nickel(II) chloride | 5-N-arylaminothiazole with phenyl group (Bidentate) | Reflux in ethanol | ESI-MS, X-ray analysis nih.gov |
| [Zn(L₂)X₂] (X=Cl, Br, I) | Zinc(II) halides | 5-N-arylaminothiazole with pyridyl group (Bidentate) | Mixing at room temperature | ESI-MS, ¹H NMR nih.gov |
| [Cu(L)₂(OAc)₂] | Copper(II) acetate | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | FTIR, UV-Vis, Magnetic Susceptibility nih.gov |
The coordination geometry of a metal complex is determined by the number of ligands attached to the central metal ion (the coordination number) and the nature of the metal and ligands. For transition metals, common coordination numbers are four, five, and six, leading to geometries such as tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. libretexts.org
With a bidentate ligand like this compound, a complex with a 1:1 metal-to-ligand ratio and two ancillary ligands (e.g., [M(L)Cl₂]) would likely adopt a tetrahedral or square planar geometry. A complex with a 1:2 ratio (e.g., [M(L)₂]²⁺) could be tetrahedral or square planar, while a complex with a 1:2 ratio and two additional monodentate ligands (e.g., [M(L)₂Cl₂]) would likely be octahedral.
For instance, studies on related systems have shown that:
Rhenium(I) complexes with a chelating pyridyl-thiazole ligand can adopt a six-coordinate octahedral geometry. researchgate.net
Cobalt(II) and Cadmium(II) complexes with a bidentate indazole-thiazine derivative have been found to exhibit distorted octahedral and distorted dodecahedral (eight-coordinated) geometries, respectively. researchgate.net
Copper(II) complexes with certain thiazole derivatives have been suggested to have a square planar geometry, while Ni(II), Zn(II), and Cd(II) complexes with the same ligand were proposed to be tetrahedral. nih.gov
The specific geometry is a result of a complex interplay of factors including the size of the metal ion, the steric bulk of the ligand, and electronic effects.
Applications in Homogeneous Catalysis
Metal complexes are central to the field of homogeneous catalysis, where the catalyst is in the same phase as the reactants. Thiazole-containing ligands have been successfully employed in designing catalysts for various organic transformations. nih.govmdpi.com
A notable application is in asymmetric catalysis, which aims to produce chiral molecules with a high degree of enantioselectivity. Chiral bidentate phosphine-thiazole ligands have been synthesized and used to create Iridium(III) complexes. researchgate.net These complexes have proven to be effective catalysts in the homogeneous asymmetric hydrogenation of substrates like aryl alkenes. researchgate.net The chirality of the ligand is transferred to the catalytic cycle, directing the reaction to favor one enantiomer of the product over the other.
Furthermore, heterometallic complexes containing thiazole rings have been shown to act as reusable heterogeneous catalysts for reactions such as the ring-opening of epoxides and Knoevenagel condensation reactions. researchgate.net While the focus here is on homogeneous catalysis, this highlights the broad catalytic utility of thiazole-based metal complexes. The design of ligands like this compound, especially chiral versions, holds promise for the development of new, highly efficient catalysts for a range of chemical reactions. nih.gov
Polymerization Reactions (e.g., Methyl Methacrylate Polymerization)
No specific studies were identified that detail the use of this compound metal complexes as catalysts for the polymerization of methyl methacrylate. While research exists on copper and other metal complexes with different nitrogen- and sulfur-containing ligands (such as iminopyridines or imidazoles) for methacrylate polymerization, data directly pertaining to the catalytic activity, polymer characteristics (e.g., molecular weight, polydispersity), and reaction kinetics for complexes of this compound are absent.
Transfer Hydrogenation Catalysis
The field of transfer hydrogenation catalysis has seen extensive use of ruthenium, rhodium, and iridium complexes with various nitrogen-based ligands. Some studies have explored ligands containing a thiazole ring, such as (pyridyl)benzoazole derivatives, which show catalytic activity. However, specific research detailing the synthesis, characterization, and catalytic efficiency (e.g., turnover numbers, turnover frequencies, substrate scope) of this compound-metal complexes in the transfer hydrogenation of ketones, aldehydes, or imines could not be located.
C-H Functionalization Reactions
Rhodium, palladium, and iridium catalysts are prominent in the field of C-H functionalization, often employing directing groups to achieve regioselectivity. While nitrogen-containing heterocycles are commonly used as directing groups, no specific examples of this compound being used as a ligand or a directing group in such reactions were found in the literature. Therefore, data on reaction yields, substrate scope, and catalyst performance for this application are unavailable.
Mechanistic Insights into Metal-Catalyzed Processes
Given the lack of specific catalytic applications for this compound complexes in the aforementioned areas, there is a corresponding absence of mechanistic studies. Detailed investigations into the coordination modes of the ligand, the nature of the active catalytic species, reaction intermediates, and kinetic profiles have not been published. General mechanistic principles for catalysis involving thiazole-based ligands can be inferred from studies on related compounds, but specific insights for the title compound are not available.
Applications in Materials Science and Advanced Chemical Systems
Incorporation into Polymeric Structures
The thiazole (B1198619) nucleus is a valuable component in the synthesis of advanced polymers, particularly conjugated polymers, due to its distinct electronic and physical properties. Research has demonstrated that incorporating thiazole units into polymer backbones can lead to materials with good thermal stability and low energy band gaps, which are desirable for optoelectronic applications. rsc.org
Thiazole derivatives are integrated into polymeric structures through various methods. One approach involves the multicomponent polymerization of thiazole-containing monomers to create fused heterocyclic polymers. rsc.org For instance, polymers containing imidazo[2,1-b]thiazole (B1210989) units have been synthesized, exhibiting high molecular weights and outstanding solubility. rsc.org Another significant area is the development of donor-acceptor copolymers for organic solar cells, where thiazole and its fused-ring derivatives like thiazolothiazole (TzTz) act as electron-accepting units. researchgate.net These TzTz-based copolymers, when combined with various donor units, create materials with tunable band gaps (ranging from 1.80–2.14 eV) and have been successfully used as donor materials in polymer solar cells. researchgate.net
The specific compound, N,N-Dimethyl-1-(thiazol-2-yl)ethanamine, could be incorporated into polymers primarily through its 2-amino group functionality (after potential modification) or by leveraging the reactivity of the thiazole ring itself. The ethanamine side chain could influence the polymer's solubility and processing characteristics. Furthermore, thiazole derivatives can be physically incorporated as additives into existing polymer matrices. Studies have shown that adding thiazole derivatives to polyurethane coatings can enhance properties such as flame retardancy and mechanical strength. ekb.eg The N,N-dimethyl functionality on the subject compound could potentially enhance its interaction with polymer matrices or act as a site for further chemical modification.
Table 1: Properties of Thiazole-Based Copolymers for Polymer Solar Cells
| Copolymer Name | Donor Unit | Band Gap (eV) | Power Conversion Efficiency (PCE) % |
|---|---|---|---|
| P1 | Fluorene | 2.14 | 2.75 |
| P2 | Dibenzosilole | 2.05 | 2.23 |
| P3 | Dithienosilole | 1.80 | 2.51 |
Data sourced from a study on thiazolothiazole-based copolymers for use as donor materials in polymer solar cells. researchgate.net
Role in the Development of Functional Dyes and Pigments
The thiazole ring is a key structural motif in a variety of functional dyes and pigments, prized for its electron-accepting nature which helps to form intramolecular charge-transfer systems. nih.gov This property is fundamental to creating dyes with specific colors and high performance. Heterocyclic compounds containing a thiazole ring system have received considerable industrial attention for their application as disperse dyes for synthetic fabrics like polyester. emerald.com
The synthesis of thiazole-based dyes often utilizes 2-aminothiazole (B372263) derivatives as starting materials. researchgate.net Through diazotization and coupling reactions with various aromatic compounds, a wide range of monoazo disperse dyes can be produced. researchgate.netmdpi.com These dyes have been shown to impart bright colors, from yellow to maroon, on fabrics and exhibit very good fastness properties against washing, perspiration, rubbing, and sublimation. researchgate.netemerald.com
This compound, with its structural similarity to 2-aminothiazole precursors, could serve as a valuable intermediate in dye synthesis. The N,N-dimethylamino group is a powerful auxochrome (a color-enhancing group) that can be used to tune the final color and properties of the dye. For example, in a study of 1,3,4-thiadiazole-based azo dyes, the N,N-dimethylamino group was part of the final dye structure, contributing to its chromophoric system. mdpi.com The incorporation of the this compound moiety could lead to dyes with novel shades and potentially enhanced fastness or solubility characteristics on synthetic fibers. emerald.comresearchgate.net Furthermore, thiazole-based fluorophores are a significant area of research, and the electronic properties of this compound could be exploited in the design of new fluorescent dyes for applications in bioimaging or as optical functional materials. nih.govchim.it
Table 2: Fastness Properties of Disperse Dyes Derived from 2-Amino-4-methylthiazole on Cellulose Triacetate Fabric
| Coupling Component | Color Shade | Washing Fastness | Perspiration Fastness | Rubbing Fastness (Dry/Wet) | Light Fastness |
|---|---|---|---|---|---|
| N-ethyl-N-cyanoethyl aniline | Yellow | 5 | 5 | 4-5 / 4-5 | 5 |
| N,N-diethyl aniline | Orange | 5 | 5 | 4-5 / 4-5 | 4 |
| N-ethyl-N-benzylaniline | Reddish Orange | 5 | 5 | 4-5 / 4-5 | 4 |
| N,N-bis(hydroxyethyl) aniline | Maroon | 5 | 5 | 4-5 / 4 | 5 |
Fastness rated on a scale of 1 to 5, where 5 indicates excellent fastness. Data sourced from a study on novel thiazole azo disperse dyes. researchgate.net
Contribution to Novel Materials Synthesis
The versatility of the thiazole scaffold extends beyond polymers and dyes into the broader synthesis of novel materials with unique functionalities. acs.org The ability to functionalize the thiazole ring at multiple positions allows for the creation of complex molecular architectures tailored for specific applications. ingentaconnect.com
One emerging area is the use of thiazole derivatives in the construction of covalent organic frameworks (COFs). Thiazole-linked COFs have been investigated as novel materials to improve the energy storage efficiency of Lithium-Sulfur (Li-S) batteries. researchgate.net The defined porous structure and the presence of heteroatoms (N, S) in the framework are key to this application.
Furthermore, thiazole derivatives are being used to create "push-pull" compounds, which exhibit strong fluorescence in both solution and solid states. rsc.org These materials are designed with electron-donating ("push") and electron-accepting ("pull") components, a role the thiazole ring can fulfill. Such compounds have shown potential as sensors for detecting volatile acids. rsc.org The synthesis of this compound provides a building block that combines an electron-rich thiazole ring with a tertiary amine group, which can also influence the electronic "push-pull" character of a larger molecule. This makes it a candidate for incorporation into new sensory materials or nonlinear optical materials. The general synthetic accessibility of thiazole derivatives allows them to serve as foundational precursors for a wide array of advanced materials. rsc.orgyoutube.com
Advanced Analytical Methodologies for N,n Dimethyl 1 Thiazol 2 Yl Ethanamine
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine from reaction mixtures and for its quantitative analysis. The choice of technique depends on the required purity, scale, and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of thiazole (B1198619) derivatives. researchgate.netnih.gov The method's adaptability allows for the separation of the target compound from starting materials, byproducts, and degradants. A typical HPLC method for a thiazole derivative involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and peak shape. nih.gov For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. researchgate.net UV detection is commonly used, with the wavelength set to the absorbance maximum of the thiazole ring, typically around 238-254 nm, to ensure high sensitivity. researchgate.netresearchgate.net The validation of an HPLC method ensures its accuracy, precision, linearity, and robustness for reliable quantification. nih.gov
Table 1: Exemplary HPLC Conditions for Analysis of Thiazole and Amine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomax C-18 (250 mm × 4.5 mm, 5µm) | researchgate.net |
| Cosmosil MS-II, C-18 (250 mm x 4.6 mm, 5 µm) | researchgate.net | |
| ODS-2 Hypersil | researchgate.net | |
| Mobile Phase | Water: Methanol (30:70) | researchgate.net |
| Acetonitrile and phosphate (B84403) buffer solution (pH 6.86) | researchgate.net | |
| Flow Rate | 1.0 mL/min | researchgate.net |
| 1.2 mL/min | researchgate.net | |
| Detection | UV at 238 nm | researchgate.net |
| UV at 254 nm | researchgate.net |
| Temperature | Ambient | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is the gold standard for identifying and quantifying trace amounts of chemical compounds in complex mixtures. nih.gov For the analysis of this compound, LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which confirms the molecular weight of the compound. nih.gov
The most common ionization technique for amine-containing compounds like this is Electrospray Ionization (ESI), typically in the positive ion mode, which is well-suited for polar and ionizable molecules. semanticscholar.org Following ionization, the ions are directed to a mass analyzer. Triple quadrupole mass spectrometers are frequently used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. semanticscholar.orgyoutube.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third, significantly reducing background noise. youtube.com
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as mobile phase composition, cone voltage, and collision energy, to achieve maximum sensitivity and specificity. youtube.comresearchgate.net
Table 2: Typical LC-MS/MS Parameters for Amine and Heterocyclic Compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| LC Column | XSelect Peptide HSS T3 (2.1 x 100 mm, 2.5 µm) | frontiersin.org |
| AccQ-tag C18 (2.1 mm × 100 mm, 1.8 µm) | universiteitleiden.nl | |
| Mobile Phase A | 0.1% Formic acid in water | frontiersin.org |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | frontiersin.org |
| Flow Rate | 0.4 mL/min | frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | semanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.org |
| Column Temp. | 40 °C | frontiersin.org |
Chiral Derivatization Strategies for Enantiomeric Purity and Absolute Configuration Determination
This compound possesses a stereogenic center at the carbon atom adjacent to the thiazole ring and the dimethylamino group, meaning it can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) and the absolute configuration of a specific enantiomer is critical.
Chiral derivatization is a common strategy to analyze enantiomers using non-chiral analytical techniques like standard HPLC or NMR. mdpi.com This involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated and quantified using achiral chromatography. When only one enantiomer of the CDA is used, the two enantiomers of the amine are converted into two diastereomeric derivatives that can be compared. mdpi.com
For determining the absolute configuration, spectroscopic methods are often employed after derivatization. For instance, the Mosher's acid method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA, allows for the determination of absolute configuration via ¹H-NMR analysis of the resulting diastereomeric amides. columbia.edu Another powerful technique is circular dichroism (CD) spectroscopy. The derivatization of the amine with a CD-sensitive chromophore can produce a complex that exhibits a characteristic CD spectrum, the sign of which can be correlated to the absolute configuration of the stereocenter. columbia.edunih.gov For secondary amines, dimeric zinc porphyrin hosts have been used as a "tweezer" that forms a complex with the derivatized amine, leading to an intense and predictable exciton-coupled CD spectrum that reflects the absolute configuration. columbia.edu
Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines
| Derivatizing Agent | Full Name | Technique Used Post-Derivatization | Source |
|---|---|---|---|
| MTPA-Cl | α-Methoxy-α-trifluoromethylphenylacetyl chloride | NMR Spectroscopy | columbia.edu |
| NBD-Cl | 4-Chloro-7-nitrobenzofurazan | HPLC with Fluorescence Detection | mdpi.com |
| (1R)-(-)-Menthyl chloroformate | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl chloroformate | HPLC, GC |
| Marfey's Reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA)| HPLC-UV | |
Spectrophotometric and Spectroscopic Methods for Quantification
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. nih.gov These techniques provide detailed information about the molecule's structure, functional groups, and electronic properties. tandfonline.com
UV-Visible (UV-Vis) Spectroscopy can be used for quantification by measuring the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the analyte (Beer-Lambert law). Thiazole derivatives typically exhibit strong UV absorption due to their aromatic heterocyclic ring system. tandfonline.com
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a thiazole derivative would show characteristic absorption bands corresponding to C-H, C=N, and C-S stretching vibrations within the thiazole ring, as well as vibrations from the dimethylamino group. nih.gov For example, C=N stretching vibrations in thiazole derivatives are often observed in the region of 1600–1620 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for structural determination. researchgate.net ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the dimethylamino group, the methine proton, the methyl protons of the ethyl group, and the protons on the thiazole ring. The chemical shifts and coupling patterns confirm the connectivity of the molecule. nih.govanalis.com.my
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.com
Table 4: General Spectroscopic Data for Thiazole Derivatives
| Technique | Observation | Characteristic Region/Value | Source |
|---|---|---|---|
| FTIR | C=N stretching | 1600-1620 cm⁻¹ | nih.gov |
| N-H stretching (if present) | 3400-3300 cm⁻¹ | nih.gov | |
| ¹H NMR | Thiazole ring protons | 7.27 - 8.77 ppm | analis.com.my |
| ¹³C NMR | Thiazole ring carbons | ~115 - 170 ppm | nih.govnih.gov |
| HRMS | Molecular Ion Peak [M+H]⁺ | Confirms elemental composition | nih.govnih.gov |
Future Research Directions and Emerging Trends for N,n Dimethyl 1 Thiazol 2 Yl Ethanamine
Development of Highly Efficient and Selective Synthetic Routes
A primary focus of future research will be the development of more efficient, selective, and sustainable methods for the synthesis of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine. Traditional methods like the Hantzsch thiazole (B1198619) synthesis, while foundational, often require harsh conditions or the use of pre-functionalized and potentially hazardous materials like α-haloketones. ijper.orgnih.gov Modern synthetic chemistry is moving towards greener and more atom-economical approaches.
Recent years have seen significant progress in developing environmentally benign synthetic pathways for thiazole derivatives, utilizing methods such as multi-component reactions, recyclable catalysts, and green solvents like water or PEG-400. bepls.com For instance, catalyst-free methods for synthesizing 2-aminothiazoles from α-diazoketones and thiourea (B124793) have been developed, offering a simpler and more efficient protocol. bepls.com Adapting such strategies for the asymmetric synthesis of the chiral center in this compound would be a significant step forward.
Among the most promising emerging trends are photocatalytic and electrocatalytic methods. These techniques offer green and sustainable alternatives to traditional synthesis, often proceeding under mild, ambient conditions without the need for harsh reagents. researchgate.netbeilstein-journals.org
Photocatalysis: Light-driven methods are being explored for the synthesis of complex heterocycles. chemistryworld.com A recent photochemical method allows for the precise rearrangement of thiazoles, opening new synthetic routes for complex derivatives. chemistryworld.com Future research could explore the use of photoredox catalysis to construct the this compound scaffold, potentially enabling novel bond formations and functionalizations that are inaccessible through thermal methods. Photochemical reactions can also be involved in the degradation of thiazole derivatives, a process that can lead to the formation of new molecules like carbodiimides. mdpi.com
In-Depth Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. While the general mechanisms of reactions like the Hantzsch synthesis are known, the specific pathways and intermediates involved can be complex. nih.gov
Future work should focus on detailed kinetic and spectroscopic studies to elucidate the mechanistic pathways of its formation. For example, investigating the modified Gewald reaction, which can selectively produce either thiazoles or thiophenes from nitriles depending on the substrate, could provide valuable insights into controlling the regioselectivity of thiazole ring formation. nih.gov Understanding the nucleophilicity and electrophilicity of the different positions on the thiazole ring is also key for predicting its reactivity. ijper.org Computational studies will be invaluable in this endeavor, helping to model transition states and reaction energy profiles.
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov For this compound, these techniques can accelerate the design of new derivatives with desired properties.
Molecular Docking and Dynamics: In silico molecular docking can predict the binding affinity and interaction patterns of thiazole derivatives with biological targets, such as proteins or DNA. nih.govmdpi.com This allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for specific applications, for example, as enzyme inhibitors. nih.govmdpi.com Molecular dynamics (MD) simulations can further validate these docking results and provide insights into the stability of ligand-protein complexes. nih.gov
Quantum Chemical Computations: Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its derivatives. researchgate.net This allows for the calculation of molecular properties such as electrostatic potential energy maps, which can identify sites susceptible to electrophilic or nucleophilic attack, and frontier molecular orbital energies (HOMO-LUMO), which help predict reactivity. researchgate.net These computational insights can guide the rational design of new synthetic targets.
Exploration of this compound Derivatives in New Chemical Applications
The thiazole core is a versatile pharmacophore, and its derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.commdpi.com A major future direction will be the synthesis and screening of a library of this compound derivatives to explore their potential in various applications.
By modifying the substituents on the thiazole ring or the dimethylaminoethyl side chain, new compounds with tailored properties can be created. For instance, incorporating other heterocyclic moieties, such as pyridine or imidazole, could lead to novel compounds with enhanced biological activity. researchgate.netnih.gov The exploration of these derivatives could lead to the discovery of new lead compounds for drug development or novel materials with unique electronic or optical properties. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), highlighting the potential of thiazole derivatives in neuroscience research. nih.gov
Q & A
Q. What synthetic methodologies are optimal for preparing N,N-Dimethyl-1-(thiazol-2-yl)ethanamine?
Methodological Answer: The synthesis of this compound can be optimized using cross-coupling reactions. For example, Suzuki-Miyaura coupling (a palladium-catalyzed reaction) is effective for introducing thiazole moieties. A reported approach involves reacting 2-aminothiazole derivatives with halogenated intermediates, followed by dimethylamine substitution . Key steps include:
- Thiazole ring formation : Using thiourea and α-haloketones under reflux.
- Amine functionalization : Alkylation with dimethylamine in the presence of a base (e.g., K₂CO₃).
- Purification : Column chromatography or recrystallization for high-purity yields (>95%).
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while dimethylamine groups appear as singlets near δ 2.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 169.1 for C₇H₁₂N₂S).
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) are critical:
- Geometry Optimization : Basis sets like 6-31G(d) model bond lengths and angles.
- Electronic Properties : HOMO-LUMO gaps predict reactivity. For thiazole derivatives, gaps range 4.5–5.5 eV, indicating moderate electrophilicity .
- Thermochemical Accuracy : The Becke88 exchange functional paired with Lee-Yang-Parr correlation (B3LYP) achieves <3 kcal/mol error in atomization energies .
Q. Does this compound exhibit tautomeric or dynamic structural behavior?
Methodological Answer: Thiazole derivatives often show tautomerism. Quantum chemical analysis (e.g., at the MP2/cc-pVTZ level) can evaluate:
- Tautomeric Equilibria : Compare energies of possible tautomers (e.g., thiazole vs. thiazolium forms).
- NMR Chemical Shift Calculations : GIAO (Gauge-Including Atomic Orbital) methods predict shifts for tautomeric identification. For related N-(pyridin-2-yl)thiazol-2-amine, tautomers differ by ~4 kcal/mol in energy .
Q. What crystallographic strategies resolve the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines structures:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation : Check R-factors (<0.05) and residual electron density (<0.5 eÅ⁻³). For ferrocene analogs, orthorhombic space groups (e.g., P2₁2₁2₁) are common .
Q. How can mechanistic studies probe the reactivity of the thiazole ring in this compound?
Methodological Answer:
- Electrophilic Substitution : Monitor reactions (e.g., bromination) via UV-Vis or LC-MS. Thiazole rings activate at the 5-position due to electron-withdrawing effects.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Mapping : Transition state analysis (IRC calculations) using Gaussian09 reveals activation barriers .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Advanced questions emphasize methodological rigor over descriptive answers.
- Computational and experimental data should be cross-validated for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
